molecular formula C9H6FN3O2 B1613191 1-(4-fluorophenyl)-4-nitro-1H-imidazole CAS No. 717878-06-3

1-(4-fluorophenyl)-4-nitro-1H-imidazole

Cat. No. B1613191
CAS RN: 717878-06-3
M. Wt: 207.16 g/mol
InChI Key: FOIATWGBQMPJJP-UHFFFAOYSA-N
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Description

“1-(4-fluorophenyl)-4-nitro-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also has a nitro group (-NO2) and a fluorophenyl group (a phenyl ring with a fluorine atom attached), both of which are attached to the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the nitro group, and the fluorophenyl group. The exact structure would depend on the positions of these groups on the imidazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro and fluorophenyl groups, both of which can participate in various chemical reactions. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro and fluorophenyl groups could affect properties such as polarity, solubility, and stability .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Reactions of 2-(4′-fluorophenyl)imidazole under various nitrating conditions have been explored. Key products include 2-(4′fluorophenyl)-4(5)-nitroimidazole and 4,5-dinitro-2-(4′-fluorophenyl)imidazole, demonstrating the compound's versatility in chemical synthesis (Amato, Grenda, Liu, & Grabowski, 1979).

Biological Interactions

Pharmaceutical Research

  • 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, a structurally related compound, has been synthesized and studied for its inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).

Material Science and Spectroscopy

  • The magnetic resonance and mass spectrometric characterization of α,α-bis(4-fluorophenyl)-β-methyl-1H-imidazole-1-ethanol, a carbinoloimidazole anti-inflammatory agent, provides insights into molecular conformation and structure (Diaz, Marchione, Boyle, & Foris, 2020).

Photophysical Properties

  • The synthesis of 1-(4-fluorophenyl)-2-(naphthalen-1-yl)-4, 5-diphenyl-1H-imidazole [FNDI] and its binding to Fe2O3 nanoparticles has been characterized, showcasing its potential in enhancing fluorescence performance (Kalaiarasi, Ashok, Prabakaran, & Paulsingh, 2017).

Therapeutic Research

  • 1-Aryl-4-nitro-1H-imidazoles have been synthesized and evaluated for the treatment of human African trypanosomiasis, highlighting the compound's potential in developing new treatments for this disease (Trunz et al., 2011).

Future Directions

The study of novel imidazole derivatives is a vibrant area of research, given the wide range of biological activities that these compounds can have. Future research could involve investigating the biological activity of this compound, optimizing its synthesis, and studying its reactivity .

properties

IUPAC Name

1-(4-fluorophenyl)-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-7-1-3-8(4-2-7)12-5-9(11-6-12)13(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIATWGBQMPJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647204
Record name 1-(4-Fluorophenyl)-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-4-nitro-1H-imidazole

CAS RN

717878-06-3
Record name 1-(4-Fluorophenyl)-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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